![molecular formula C22H20F3N B2779052 2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole CAS No. 307543-48-2](/img/structure/B2779052.png)

2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

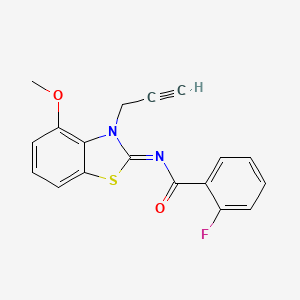

The compound is a tetrahydroindole derivative, which is a class of compounds that contain a saturated indole moiety . Indoles are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains phenyl rings and a trifluoromethyl group, which is a common substituent in medicinal chemistry due to its ability to modulate the physical and biological properties of compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroindole core, phenyl rings, and a trifluoromethyl group. The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen

Agrochemicals and Pesticides

- Flubendiamide , a derivative of this compound, is used as an agrochemical. It acts as an insecticide by disrupting the ryanodine receptor in insect muscles, leading to paralysis and death of pests. Researchers study its efficacy against various crop-damaging insects .

Neuroscience and Pain Management

- In the context of migraine research, the trigeminal nerve system plays a crucial role. The meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves, producing calcitonin gene-related peptide (CGRP). This compound could be relevant in this context .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities . The exact pathways affected would depend on the specific targets of the compound and how it interacts with them.

Result of Action

Given that indole derivatives are known to have various biological activities , it can be inferred that the compound would have some effect at the molecular and cellular level. The exact nature of these effects would depend on the specific targets of the compound and how it interacts with them.

Zukünftige Richtungen

The future research on this compound could involve further exploration of its biological activity, optimization of its physical and chemical properties, and evaluation of its safety profile. Trifluoromethylated compounds are of significant interest in medicinal chemistry, and this compound could potentially serve as a starting point for the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N/c1-15-21(16-8-3-2-4-9-16)19-12-5-6-13-20(19)26(15)18-11-7-10-17(14-18)22(23,24)25/h2-4,7-11,14H,5-6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUZIGQYIYFFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2778969.png)

![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778975.png)

![3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2778981.png)

![6-chloro-N-{[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778982.png)

![5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide](/img/structure/B2778988.png)

![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2778991.png)